3,5,5-Trimethylhex-3-en-2-ol
Description
3,5,5-Trimethylhex-3-en-2-ol is a branched unsaturated alcohol with the molecular formula C₉H₁₈O. It features a hydroxyl group at position 2, a double bond at position 3, and three methyl substituents at positions 3, 5, and 4. This structure confers unique physicochemical properties, including moderate polarity, volatility, and reactivity typical of allylic alcohols.
Properties
CAS No. |
61782-25-0 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3,5,5-trimethylhex-3-en-2-ol |
InChI |
InChI=1S/C9H18O/c1-7(8(2)10)6-9(3,4)5/h6,8,10H,1-5H3 |
InChI Key |
SSRXFUSARKLISP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=CC(C)(C)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylhex-3-en-2-ol can be achieved through several methods. One common approach involves the condensation of acetone under specific conditions, such as high temperature and pressure, to form the desired product . Another method includes the hydrogenation of isophorone, which is a precursor to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylhex-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
3,5,5-Trimethylhex-3-en-2-ol has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores
Comparison with Similar Compounds
Structural Analog: 3,5-Dimethylhex-4-en-2-ol
Molecular Formula : C₈H₁₆O (vs. C₉H₁₈O for the target compound)
Key Differences :
- Substituents : Lacks one methyl group at position 5.
- Double Bond Position : Double bond at position 4 instead of 3.
Implications :
- Boiling Point : Reduced branching in 3,5-dimethylhex-4-en-2-ol likely results in a lower boiling point compared to the more substituted target compound.
- Reactivity : The allylic hydroxyl group in 3,5,5-trimethylhex-3-en-2-ol may exhibit greater steric hindrance, slowing oxidation or esterification reactions relative to its less substituted analog .
Cyclohexenol Derivatives: 3,5,5-Trimethylcyclohex-3-en-1-ol
Molecular Formula : C₉H₁₆O (vs. C₉H₁₈O for the target compound)
Key Differences :
- Cyclic vs. Linear Structure : The cyclohexene ring introduces rigidity and distinct stereoelectronic effects.
- Hydroxyl Position: Position 1 (cyclohexenol) vs. position 2 (hexenol).
Physicochemical Data :
Synthesis : Both compounds can be synthesized via LiAlH₄ reduction of ketones. For example, 3,5,5-trimethylcyclohex-3-en-1-ol is derived from ketone precursors through competition reductions in THF .
Functional Group Comparison: Allylic Alcohols
General Reactivity Trends :
- Acidity : Allylic alcohols (pKa ~15-16) are more acidic than typical aliphatic alcohols (pKa ~19-20) due to resonance stabilization of the conjugate base.
- Oxidation: Allylic alcohols oxidize to α,β-unsaturated ketones or aldehydes. For example, cyclohexenol derivatives form carbonyl compounds under Pd/C and ethylene , while linear analogs may require stronger oxidizing agents.
Steric Effects :
Research Implications and Limitations
- Inferences are drawn from structural analogs.
- Reactivity Studies : Further experimental work is needed to compare oxidation rates and catalytic pathways between cyclic and linear allylic alcohols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
